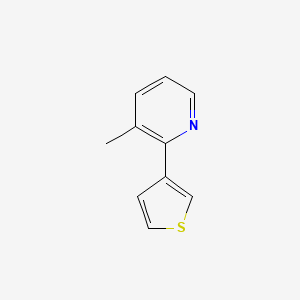

3-Methyl-2-(3-thienyl)pyridine

描述

Structure

3D Structure

属性

IUPAC Name |

3-methyl-2-thiophen-3-ylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NS/c1-8-3-2-5-11-10(8)9-4-6-12-7-9/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDZJAWRJBIFHLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CC=C1)C2=CSC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Significance of Heterocyclic Thienyl Pyridine Systems in Contemporary Chemical Research

In medicinal chemistry and pharmaceutical development, the thienyl-pyridine framework serves as a key pharmacophore or structural building block for a range of therapeutic agents. chemimpex.com These systems are investigated for their potential in developing treatments for neurological disorders, as well as for their anti-inflammatory and anticancer properties. chemimpex.comchemimpex.comrsc.org For instance, analogs have been explored as potent and selective kappa-opioid receptor (KOR) antagonists. nih.gov

In the field of materials science, the unique electronic and photophysical properties of thienyl-pyridines are harnessed to create advanced functional materials. chemimpex.com Their planar structure and π-conjugated systems are advantageous for applications in organic electronics, including the development of organic light-emitting diodes (OLEDs), conductive polymers, and photovoltaic devices for solar cells. chemimpex.comresearchgate.net

Furthermore, in coordination and organometallic chemistry, thienyl-pyridines are widely used as ligands. The nitrogen atom of the pyridine (B92270) ring and the sulfur atom of the thiophene (B33073) can act as donor atoms, allowing them to form stable complexes with various transition metals like iridium, palladium, and ruthenium. rsc.org These metal complexes are often studied for their catalytic activity in a range of organic reactions, including important cross-coupling reactions that are fundamental to synthetic chemistry. The ability to tune the electronic and steric properties by altering the substitution pattern on the rings makes them highly adaptable for developing new and efficient catalytic systems. nih.gov

Research Landscape and Scholarly Focus on 3 Methyl 2 3 Thienyl Pyridine and Its Analogs

Classical and Contemporary Synthetic Routes to Thienyl-Pyridines

Traditional and modern cyclization and substitution reactions provide foundational methods for the assembly of thienyl-pyridine systems.

Acid-Catalyzed Cyclization Approaches for Related Fused Systems

Acid-catalyzed cyclization is a prominent method for synthesizing fused heterocyclic systems like thieno[3,2-b]pyridines. A common approach involves the cyclization of 3-amino-5-substituted thiophene-2-carboxylates. For instance, the condensation of methyl 3-amino-5-(3-methoxyphenyl)thiophene-2-carboxylate with N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA) yields an intermediate that undergoes acid-mediated cyclization to form the thieno[3,2-b]pyridine (B153574) core. Polyphosphoric acid (PPA) is a frequently used catalyst for such intramolecular cyclizations, facilitating the formation of thienoquinolones from precursors like 2-([1H-pyrrol-3-yl]thio)acetic acid. wiley.com This method has also been applied to the synthesis of various fused heterocycles, including new systems with a pyrazole (B372694) ring fused to a thiophene (B33073) structure. cdnsciencepub.com Another approach utilizes molecular iodine as a mild Lewis acid to mediate the intramolecular electrophilic aromatic cyclization of primary allylamines, providing a route to thieno[3,2-b]pyridines under environmentally benign conditions. organic-chemistry.org

Nucleophilic Substitution Strategies in Heterocyclic Synthesis

Nucleophilic substitution offers a direct route to thienyl-pyridines. One strategy involves the reaction of a pyridine (B92270) halide with a mercaptoacetamide or a pyridine thiol with a chloroacetamide, promoted by a base like potassium carbonate. mdpi.com For example, 2-chloro-4-(5-chlorothiophen-2-yl)-6-methylnicotinonitrile can be reacted with a mercaptoacetamide to generate the target thienyl-pyridine structure. mdpi.com This highlights the utility of nucleophilic substitution in building complex heterocyclic systems.

Cross-Coupling Reactions in Thienyl-Pyridine Construction

Transition metal-catalyzed cross-coupling reactions are powerful and versatile tools for the formation of carbon-carbon bonds between the pyridine and thiophene rings, offering high efficiency and selectivity.

Palladium-Catalyzed Suzuki-Miyaura Coupling Protocols

The Suzuki-Miyaura coupling is a widely employed method for the synthesis of thienyl-pyridines. This reaction typically involves the coupling of a halopyridine with a thienylboronic acid or its ester in the presence of a palladium catalyst and a base. For the synthesis of this compound, a feasible route is the reaction of 2-bromo-3-methylpyridine (B184072) with 3-thienylboronic acid. Similarly, 2,6-di(3-thienyl)pyridine (B428817) can be synthesized by coupling a dihalogenated pyridine with thiophene boronic acids. ontosight.ai The reaction conditions are often optimized for catalyst, base, and solvent to achieve high yields. For instance, the coupling of 2-amino-3-nitro-4-chloropyridine with thiophene-2-boronic acid pinacol (B44631) ester has been successfully achieved using tetrakis(triphenylphosphine)palladium(0) as the catalyst. smolecule.com

Table 1: Examples of Suzuki-Miyaura Coupling for Thienyl-Pyridine Synthesis

| Pyridine Substrate | Thiophene Substrate | Catalyst | Base | Product | Reference |

|---|---|---|---|---|---|

| 2-Bromo-3-methylpyridine | 3-Thienylboronic acid | Palladium catalyst | Base | 2-Methyl-6-(3-thienyl)pyridine | |

| Dihalogenated pyridine | Thiophene boronic acids | Palladium catalyst | Base | 2,6-di(3-thienyl)pyridine | ontosight.ai |

| 2-Amino-3-nitro-4-chloropyridine | Thiophene-2-boronic acid pinacol ester | Tetrakis(triphenylphosphine)palladium(0) | Cesium carbonate | 2-Amino-3-nitro-4-(2-thienyl)pyridine | smolecule.com |

| 3-Bromo-6-(thiophen-2-yl)pyridazine | (Hetero)aryl-boronic acids | Pd(PPh₃)₄ | Na₂CO₃ | 3-(Hetero)aryl-6-(thiophen-2-yl)pyridazines | nih.gov |

Other Metal-Catalyzed Aryl-Aryl Coupling Methods

Besides the Suzuki-Miyaura reaction, other metal-catalyzed cross-coupling methods are also effective for constructing thienyl-pyridines. The Stille coupling , which pairs an organotin compound with an organic halide, has been used to synthesize compounds like 2,5-bis(2-(3,4-ethylenedioxy)thienyl)pyridine. electrochemsci.org This method allows for the formation of carbon-carbon bonds between pyridine and thiophene rings with good efficiency. ontosight.ai

The Negishi coupling provides another powerful tool for aryl-aryl bond formation, involving the reaction of an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex. msu.edu This method is known for its tolerance of a wide range of functional groups. acs.orgresearchgate.net While direct synthesis of this compound via Negishi coupling is not explicitly detailed in the provided context, the general applicability of this reaction to form C(sp³)-C(sp²) bonds makes it a relevant synthetic strategy. acs.org

The Buchwald-Hartwig amination , a palladium-catalyzed cross-coupling reaction, can be used to synthesize aminothieno[3,2-b]pyridines by coupling bromothienopyridines with aryl and heteroarylamines. researchgate.net

Table 2: Other Metal-Catalyzed Coupling Reactions

| Coupling Reaction | Key Reactants | Catalyst | Product Type | Reference |

|---|---|---|---|---|

| Stille Coupling | Organotin compound, Organic halide | Palladium catalyst | Thienyl-pyridines | ontosight.aielectrochemsci.org |

| Negishi Coupling | Organozinc compound, Organic halide | Nickel or Palladium catalyst | Aryl-aryl coupled products | msu.eduacs.orgresearchgate.net |

| Buchwald-Hartwig Amination | Bromothienopyridine, Arylamine | Palladium catalyst | Aminothieno[3,2-b]pyridines | researchgate.net |

Sonogashira Cross-Coupling for Alkynyl-Thienyl-Pyridines

The Sonogashira coupling is a fundamental reaction for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, typically catalyzed by a palladium complex and a copper(I) co-catalyst. wikipedia.org This method is particularly useful for synthesizing alkynyl-substituted thienyl-pyridines. rsc.org The reaction of 2-amino-3-bromopyridine (B76627) with terminal alkynes in the presence of a palladium catalyst is a known route to 2-amino-3-alkynyl pyridines. scirp.org This reaction is versatile and has been applied to a wide range of substrates, including the synthesis of diarylethene-containing thienylpyridine–bis(alkynyl)borane complexes. acs.org The acyl Sonogashira reaction, an extension of this method, allows for the synthesis of alkynyl ketones which are valuable intermediates for various heterocyclic compounds. mdpi.com

Derivatization Strategies for the this compound Scaffold

Once the core this compound scaffold is synthesized, further derivatization can be achieved through various functionalization strategies. These modifications are crucial for tuning the compound's physicochemical properties for various applications.

One key strategy is C-H activation, which allows for the direct functionalization of the pyridine or thiophene rings. This method avoids the need for pre-functionalized starting materials, making it an atom-economical approach. For example, palladium-catalyzed C-H arylation of pyridine N-oxides with potassium aryl- and heteroaryltrifluoroborates has been demonstrated as a viable method for introducing aryl groups at the 2-position of the pyridine ring. rsc.org This approach has a broad substrate scope and can produce derivatives in moderate to high yields. rsc.org

Furthermore, derivatization of analogous thienopyridine systems has been explored. For instance, new thieno[2,3-b]pyridines and pyrazolo[3,4-b]pyridines containing an ethyl nicotinate (B505614) scaffold have been synthesized and subsequently functionalized. acs.org These derivatizations can lead to compounds with a range of biological activities. acs.org The synthesis of various thienylpyridines and their subsequent conversion into fused heterocyclic systems like thienylthieno[2,3-b]pyridines further illustrates the potential for extensive derivatization. researchgate.net

The following interactive table summarizes some derivatization strategies for related 2-arylpyridine and thienopyridine scaffolds:

| Scaffold | Derivatization Method | Reagents | Functional Group Introduced | Reference |

| Pyridine N-oxide | C-H Arylation | Potassium aryltrifluoroborate, Pd(OAc)₂, Ag₂O | Aryl | rsc.org |

| Thieno[2,3-b]pyridine | Cyclocondensation | Ethyl chloroacetate, Hydrazine hydrate | Fused pyrazole and pyridine rings | acs.org |

| 2-Arylpyridine | C-H Activation/Arylation | Arylsilanes, [Cp*RhCl₂]₂, AgF | Aryl | |

| Thieno[3,2-b]pyridine | Bromination | Br₂, CH₂Cl₂ | Bromo | researchgate.net |

| Thieno[3,2-b]pyridine | Suzuki Coupling | (Hetero)arylboronic acids, Pd catalyst | (Hetero)aryl | researchgate.net |

Emerging Synthetic Techniques for Heterocyclic Systems, including Microwave-Assisted Synthesis

The field of heterocyclic synthesis is continually evolving, with new technologies emerging to improve reaction efficiency, reduce waste, and access novel chemical space. These techniques are increasingly being applied to the synthesis of this compound and its analogues.

Microwave-Assisted Synthesis: Microwave irradiation has become a powerful tool in organic synthesis, often leading to dramatically reduced reaction times, increased yields, and improved product purity compared to conventional heating methods. This technique has been successfully applied to Suzuki-Miyaura and Negishi cross-coupling reactions for the synthesis of 2-arylpyridines. researchgate.net The use of microwave assistance in the Suzuki coupling of 2,4-dichloropyrimidines with aryl and heteroaryl boronic acids has been shown to be highly efficient, with short reaction times and low catalyst loading. nih.gov

Flow Chemistry: Continuous flow chemistry offers several advantages over traditional batch processing, including enhanced safety, scalability, and process control. springerprofessional.demdpi.comchim.ituc.ptstrath.ac.uk This technology is well-suited for the synthesis of heterocyclic compounds, allowing for the telescoping of multiple reaction steps without the need for intermediate isolation and purification. uc.pt The synthesis of various heterocyclic systems, including those analogous to thienylpyridines, has been demonstrated using flow chemistry, highlighting its potential for the efficient and sustainable production of these important molecules. mdpi.comstrath.ac.uk

Photocatalysis: Visible-light photocatalysis has emerged as a green and sustainable method for promoting a wide range of organic transformations. rsc.org This technique utilizes light energy to generate reactive intermediates, enabling novel bond formations under mild conditions. beilstein-journals.org Photocatalytic methods have been developed for the C-H functionalization of pyridines and other heterocycles, providing a powerful tool for the derivatization of scaffolds like this compound. bohrium.commdpi.com

Electrochemical Synthesis: Electrochemical methods offer an alternative approach to redox reactions in organic synthesis, often avoiding the need for stoichiometric chemical oxidants or reductants. nih.gov The electrochemical synthesis of 2-arylpyridines has been explored, demonstrating the potential of this technique for the construction of key biaryl linkages. jst.go.jp

The following table provides a comparative overview of these emerging synthetic techniques:

| Technique | Key Advantages | Application to Heterocyclic Synthesis | References |

| Microwave-Assisted Synthesis | Reduced reaction times, increased yields, higher purity | Suzuki and Negishi couplings for 2-arylpyridines | researchgate.netnih.gov |

| Flow Chemistry | Enhanced safety, scalability, process control, reaction telescoping | Multi-step synthesis of various heterocycles | springerprofessional.demdpi.comchim.ituc.ptstrath.ac.uk |

| Photocatalysis | Mild reaction conditions, sustainable energy source, novel reactivity | C-H functionalization of pyridines | rsc.orgbeilstein-journals.orgbohrium.commdpi.com |

| Electrochemical Synthesis | Avoids chemical redox reagents, high selectivity | Synthesis of 2-arylpyridines | nih.govjst.go.jp |

Chemical Reactivity and Mechanistic Studies of 3 Methyl 2 3 Thienyl Pyridine

Reactivity Profiles of the Pyridine (B92270) and Thiophene (B33073) Moieties in the Compound

The pyridine ring in 3-Methyl-2-(3-thienyl)pyridine is an electron-deficient aromatic system. The nitrogen atom, being more electronegative than carbon, withdraws electron density from the ring, making it less susceptible to electrophilic aromatic substitution compared to benzene. Electrophilic attack, when it does occur under forcing conditions, is generally directed to the 3- and 5-positions, which are meta to the nitrogen atom and have a relatively higher electron density compared to the ortho (2-, 6-) and para (4-) positions. uoanbar.edu.iqaklectures.com Conversely, this electron deficiency makes the pyridine ring susceptible to nucleophilic attack, particularly at the positions ortho and para to the nitrogen (2-, 4-, and 6-positions). uoanbar.edu.iqstackexchange.com

The thiophene ring, in contrast, is an electron-rich aromatic system. The sulfur atom can donate a lone pair of electrons to the π-system, increasing the electron density of the ring and making it significantly more reactive towards electrophilic substitution than benzene. Electrophilic attack on a thiophene ring typically occurs preferentially at the C2 (α) position, as the resulting carbocation intermediate is better stabilized by resonance involving the sulfur atom.

In the compound this compound, the pyridine ring is substituted at the 2-position with the 3-thienyl group and at the 3-position with a methyl group. The 3-thienyl substituent is connected via its 3-position. The relative reactivity of the two rings towards a given reagent will depend on the nature of that reagent. For electrophilic substitution, the electron-rich thiophene ring is expected to be the primary site of reaction. Nucleophilic attack, on the other hand, is more likely to occur on the electron-deficient pyridine ring.

Oxidation-Reduction Chemistry of Thienyl-Pyridines

The oxidation and reduction of thienyl-pyridines can involve either the pyridine or the thiophene moiety, or the molecule as a whole. The pyridine ring is generally more resistant to oxidation than the thiophene ring. Oxidation of the nitrogen atom in the pyridine ring to form an N-oxide can occur using peracids. youtube.com This N-oxidation can alter the reactivity of the pyridine ring, making it more susceptible to both electrophilic and nucleophilic substitution.

The thiophene ring can be oxidized at the sulfur atom to a sulfoxide (B87167) and then to a sulfone, although this often requires strong oxidizing agents and can lead to ring opening. Aerobic oxidation of a coordinated 2-pyridylacetate (B8455688) ligand on a ruthenium complex has been studied, suggesting that metal coordination can facilitate oxidation. rsc.orgnih.gov

Reduction of the pyridine ring is more readily achieved than that of the thiophene ring. Catalytic hydrogenation or reduction with dissolving metals can reduce the pyridine ring to a piperidine. uoanbar.edu.iq The specific conditions required for selective reduction of one ring in the presence of the other in this compound are not well-documented in the literature but would depend on the choice of catalyst and reaction conditions.

| Reaction Type | Reagent | Expected Product Moiety |

| Oxidation | Peracid (e.g., m-CPBA) | Pyridine N-oxide |

| Oxidation | Strong Oxidizing Agent | Thiophene sulfoxide/sulfone |

| Reduction | H₂/Catalyst (e.g., Pd/C) | Piperidine |

| Reduction | Na/EtOH | Piperidine |

Influence of Methyl Substitution on Reaction Pathways

The presence of a methyl group at the 3-position of the pyridine ring in this compound has a significant impact on its reactivity. Methyl groups are electron-donating through an inductive effect (+I). This effect increases the electron density of the pyridine ring, which can have several consequences.

For electrophilic aromatic substitution on the pyridine ring, the electron-donating methyl group is activating and ortho-, para-directing. However, since the pyridine ring is inherently deactivated towards electrophiles and substitution is directed to the 3- and 5-positions, the methyl group at the 3-position would further activate the ring towards electrophilic attack, primarily at the 5-position. youtube.com It also slightly increases the basicity of the pyridine nitrogen.

In the context of nucleophilic substitution, the electron-donating nature of the methyl group would slightly decrease the reactivity of the pyridine ring towards nucleophiles by increasing the electron density at the ortho and para positions.

The steric hindrance provided by the methyl group at the 3-position is generally minimal for reactions at other positions on the pyridine ring but could influence the conformation of the molecule and the approach of bulky reagents.

| Position of Methyl Group | Electronic Effect | Influence on Electrophilic Substitution | Influence on Nucleophilic Substitution |

| 3-position | +I (electron-donating) | Activating, directs to 5-position | Deactivating |

Intramolecular and Intermolecular Reactions of this compound Derivatives

Derivatives of this compound can undergo a variety of intramolecular and intermolecular reactions, leading to the formation of more complex heterocyclic systems.

Intramolecular Cyclization: Functional groups appropriately positioned on the pyridine and/or thiophene rings can participate in intramolecular cyclization reactions. For instance, derivatives of thienopyridines have been shown to undergo Thorpe-Ziegler cyclization to form fused ring systems. researchgate.net A derivative of this compound with a suitable side chain at the 4-position of the pyridine ring could potentially cyclize onto the 3-position of the thiophene ring, or a side chain on the thiophene ring could cyclize onto the pyridine ring. The Pictet-Spengler reaction is another example of a cyclization that has been used to synthesize tetrahydrofuro[3,2-c]pyridines, a related class of compounds. nih.gov Computational studies have been used to understand the mechanism of such cyclization reactions. nih.gov

Intermolecular Reactions: Thienyl-pyridine derivatives are valuable building blocks in cross-coupling reactions. For example, halogenated derivatives of thienopyridines can participate in Suzuki-Miyaura cross-coupling reactions to introduce new aryl or heteroaryl groups. mdpi.com Similarly, other transition metal-catalyzed reactions, such as Heck, Sonogashira, and Buchwald-Hartwig couplings, could be employed to further functionalize the molecule. These reactions are crucial for the synthesis of complex molecules with potential applications in materials science and medicinal chemistry. The synthesis of thienylpyridyl- and thioether-containing acetamides has been achieved through nucleophilic substitution reactions. mdpi.com

| Reaction Type | Example | Resulting Structure |

| Intramolecular | Thorpe-Ziegler Cyclization | Fused polycyclic system |

| Intramolecular | Pictet-Spengler Reaction | Annulated pyridine system |

| Intermolecular | Suzuki-Miyaura Coupling | Biaryl or biheteroaryl system |

| Intermolecular | Nucleophilic Substitution | Functionalized acetamide (B32628) derivative |

Computational and Theoretical Investigations of 3 Methyl 2 3 Thienyl Pyridine

Quantum Chemical Calculations of Molecular Structure and Properties, including Density Functional Theory (DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely used to investigate the molecular structure and properties of heterocyclic compounds. For systems like 3-Methyl-2-(3-thienyl)pyridine, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), are employed to determine the most stable geometric configuration (ground state) by optimizing bond lengths, bond angles, and dihedral angles. journalijar.com

The optimization process seeks the lowest energy conformation on the potential energy surface. For thienyl-pyridine systems, a key structural parameter is the dihedral angle between the pyridine (B92270) and thiophene (B33073) rings. DFT calculations on similar compounds have shown that these systems tend to adopt a planar or nearly planar conformation to maximize π-conjugation. rsc.org For instance, a study on a related thienyl-pyridine system found that the planar conformation is stabilized by intramolecular interactions between the nitrogen and sulfur atoms. rsc.org The calculated geometric parameters are typically in good agreement with experimental data obtained from X-ray crystallography, where available. journalijar.comscielo.org.za

Table 1: Predicted Geometrical Parameters for a Thienyl-Pyridine System (Illustrative)

This table illustrates typical parameters calculated for thienyl-pyridine systems using DFT methods. The values are representative and not specific to this compound unless explicitly studied.

| Parameter | Bond/Angle | Predicted Value (B3LYP/6-31G*) |

| Bond Length | C(pyridine)-C(thiophene) | ~1.47 Å |

| C=N (pyridine ring) | ~1.34 Å | |

| C-S (thiophene ring) | ~1.72 Å | |

| Bond Angle | C-C-N (pyridine ring) | ~123° |

| C-S-C (thiophene ring) | ~92° | |

| Dihedral Angle | Pyridine-Thiophene | ~0-10° |

These calculations confirm that the molecule exists at a true energy minimum, validated by the absence of imaginary frequencies in vibrational analysis. journalijar.com Such structural data is fundamental for understanding the molecule's electronic and reactive properties.

Electronic Structure Analysis: Molecular Orbitals and Energy Levels, emphasizing π-π* Transitions

The electronic properties of π-conjugated systems like this compound are largely dictated by their frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). DFT calculations are instrumental in determining the energies and spatial distributions of these orbitals. acs.org

The HOMO is typically localized on the electron-rich parts of the molecule, acting as the electron-donating orbital, while the LUMO is on the electron-deficient parts, serving as the electron-accepting orbital. acs.org In thienyl-pyridine systems, the HOMO is often distributed over the thiophene ring, which is a good electron donor, whereas the LUMO may be localized on the pyridine ring. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A smaller gap generally implies higher chemical reactivity, lower kinetic stability, and easier electronic excitation. nih.gov

Electronic absorption spectra, often calculated using Time-Dependent DFT (TD-DFT), provide insight into the electronic transitions. researchgate.net For aromatic and heterocyclic systems, the prominent absorption bands in the UV-Vis region are typically due to π-π* and n-π* transitions. scielo.org.za In thienyl-pyridine compounds, the low-energy transitions are often dominated by HOMO-to-LUMO excitations, which correspond to intramolecular charge transfer (ICT) from the thiophene donor to the pyridine acceptor, characteristic of π-π* transitions. nih.gov

Table 2: Predicted Electronic Properties for a Thienyl-Pyridine System (Illustrative)

This table presents typical electronic properties calculated for thienyl-pyridine systems using DFT methods.

| Property | Predicted Value (eV) | Description |

| EHOMO | ~ -5.0 to -6.0 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | ~ -2.0 to -3.0 | Energy of the Lowest Unoccupied Molecular Orbital |

| HOMO-LUMO Gap (ΔE) | ~ 2.0 to 4.0 | Indicates electronic excitability and chemical stability |

Analysis of these transitions helps in understanding the photophysical properties of the molecule and its potential applications in electronic devices. nih.gov

Prediction of Chemical Reactivity Descriptors

Key global reactivity descriptors include:

Ionization Potential (I): The energy required to remove an electron (approximated as I ≈ -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as A ≈ -ELUMO).

Electronegativity (χ): The ability of a molecule to attract electrons (χ = (I + A) / 2).

Chemical Hardness (η): Resistance to change in electron distribution (η = (I - A) / 2). A higher hardness value indicates greater stability. journalijar.com

Chemical Softness (S): The reciprocal of hardness (S = 1 / η). Soft molecules are more reactive. journalijar.com

Electrophilicity Index (ω): A measure of the energy stabilization when the system acquires additional electronic charge (ω = χ² / 2η).

In addition to these global descriptors, local reactivity can be predicted using Fukui functions , which identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. chemrxiv.org These descriptors are crucial for predicting how this compound would interact with other reagents.

Table 3: Calculated Global Reactivity Descriptors (Illustrative)

This table shows representative values for global reactivity descriptors derived from HOMO and LUMO energies for a heterocyclic system.

| Descriptor | Formula | Typical Value (eV) |

| Ionization Potential (I) | -EHOMO | 5.0 - 6.0 |

| Electron Affinity (A) | -ELUMO | 2.0 - 3.0 |

| Chemical Hardness (η) | (I - A) / 2 | 1.0 - 2.0 |

| Electronegativity (χ) | (I + A) / 2 | 3.5 - 4.5 |

| Electrophilicity Index (ω) | χ² / 2η | 3.0 - 8.0 |

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational methods are highly effective in predicting various spectroscopic properties, which can then be compared with experimental data to confirm the molecular structure. nih.gov

Vibrational Spectroscopy (IR): DFT calculations can predict the infrared (IR) spectrum by calculating the vibrational frequencies and their corresponding intensities. semanticscholar.org These theoretical frequencies are often scaled by a factor to correct for anharmonicity and limitations of the theoretical level, leading to excellent agreement with experimental FT-IR spectra. scielo.org.zanih.gov This allows for precise assignment of vibrational modes, such as C-H, C=C, and C-N stretching and bending within the pyridine and thiophene rings. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the ¹H and ¹³C NMR chemical shifts. nih.gov The calculated shifts are typically referenced against a standard like tetramethylsilane (B1202638) (TMS) and show a strong linear correlation with experimental spectra, aiding in the structural elucidation of complex molecules. nih.govnih.gov

UV-Visible Spectroscopy: As mentioned in section 5.2, TD-DFT is the method of choice for predicting electronic absorption spectra. researchgate.net It calculates the excitation energies and oscillator strengths of electronic transitions. The calculated maximum absorption wavelength (λmax) can be compared to experimental UV-Vis spectra to identify the nature of the electronic transitions (e.g., π-π* or n-π*). scielo.org.za The agreement between theoretical and experimental spectra is often very good, validating both the computational method and the structural assignment. nih.govresearchgate.net

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions, including the synthesis of thienyl-pyridines. By mapping the potential energy surface, chemists can identify reactants, products, intermediates, and, most importantly, transition states. researchgate.net

For instance, the synthesis of substituted pyridines often involves multi-component reactions or condensation reactions. scielo.brmdpi.com DFT calculations can be used to:

Model Reaction Pathways: Propose plausible step-by-step mechanisms for a given synthesis. researchgate.net

Calculate Activation Energies: Determine the energy barriers for each step by locating the transition state structures. The lowest energy pathway is the most likely to occur.

Analyze Intermediates: Investigate the stability of any intermediate species formed during the reaction.

A proposed mechanism for the formation of a pyridine ring, for example, might involve a Michael addition followed by cyclization and oxidation. mdpi.com Computational studies can validate such proposals by demonstrating that the calculated energy profile is consistent with experimental observations, such as reaction times and yields. scielo.br

Advanced Theoretical Approaches in Thienyl-Pyridine Systems

While DFT is a workhorse for ground-state properties, more advanced theoretical methods are sometimes required to describe more complex phenomena in thienyl-pyridine systems, particularly those involving excited states.

Excited State Dynamics: The photochemical and photophysical behavior of these molecules, such as fluorescence and phosphorescence, involves transitions between different electronic states. Methods like the second-order algebraic-diagrammatic construction (ADC(2)) and equation-of-motion coupled-cluster (EOM-CC) provide a more accurate description of excited states than standard TD-DFT. rsc.orgrsc.org

Non-Adiabatic Dynamics: In some cases, the Born-Oppenheimer approximation (which assumes separation of nuclear and electronic motion) breaks down. Surface hopping molecular dynamics simulations, which allow for transitions between different potential energy surfaces, can be used to model ultrafast deactivation mechanisms and photochemistry in thiophene-based systems. rsc.org

Multi-Reference Methods: For molecules with significant electronic near-degeneracies, single-reference methods like DFT can be inadequate. Multi-reference methods may be necessary for an accurate description of their electronic structure and properties.

These advanced approaches are computationally demanding but provide a deeper understanding of the complex electronic behavior of π-conjugated systems like thienyl-pyridines, which is crucial for their application in materials science. nih.gov

Advanced Materials and Catalytic Applications of 3 Methyl 2 3 Thienyl Pyridine Derivatives

Organic Electronic Materials Development

The development of novel organic materials is a cornerstone of next-generation electronic and optoelectronic devices. Thienylpyridine scaffolds, which combine the electron-rich nature of the thiophene (B33073) ring with the electron-deficient characteristics of the pyridine (B92270) ring, are of theoretical interest for creating materials with tunable electronic properties. However, a thorough review of scientific literature reveals a notable absence of specific research focused on 3-Methyl-2-(3-thienyl)pyridine and its derivatives for these applications.

Organic semiconductors form the active layer in a variety of electronic devices, including organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). The performance of these devices is intrinsically linked to the charge transport characteristics of the semiconducting material. Similarly, conductive polymers are sought after for applications ranging from flexible electronics to antistatic coatings.

Despite the potential of thienylpyridine structures in this field, there is no available research data on the synthesis or characterization of this compound as an organic semiconductor or as a monomer for conductive polymers. Theoretical studies predicting its electronic properties, such as HOMO/LUMO energy levels and bandgap, which are crucial for assessing semiconductor potential, have not been published. Consequently, experimental data on charge carrier mobility, conductivity, and device performance for materials based on this specific compound are not available.

Table 1: Electronic Properties of this compound Based Materials

| Property | Value | Source |

|---|---|---|

| Charge Carrier Mobility (cm²/Vs) | No data available | N/A |

| Electrical Conductivity (S/cm) | No data available | N/A |

| HOMO Level (eV) | No data available | N/A |

| LUMO Level (eV) | No data available | N/A |

| Bandgap (eV) | No data available | N/A |

Note: A comprehensive literature search did not yield specific data for this compound or its polymers.

In the realm of organic photovoltaics (OPVs), materials are designed to have strong absorption in the solar spectrum and efficient charge separation and transport properties. The donor-acceptor architecture of thienylpyridines makes them theoretically interesting candidates for OPV applications.

However, there are no published studies that investigate the use of this compound or its derivatives as either a donor or an acceptor material in organic solar cells. Key performance indicators for photovoltaic materials, such as power conversion efficiency (PCE), open-circuit voltage (Voc), short-circuit current density (Jsc), and fill factor (FF), have not been reported for devices employing this compound.

Table 2: Photovoltaic Performance of Devices Based on this compound

| Parameter | Value | Source |

|---|---|---|

| Power Conversion Efficiency (PCE) (%) | No data available | N/A |

| Open-Circuit Voltage (Voc) (V) | No data available | N/A |

| Short-Circuit Current Density (Jsc) (mA/cm²) | No data available | N/A |

| Fill Factor (FF) | No data available | N/A |

Note: No research data is available for photovoltaic devices utilizing this compound.

Electrochromic materials can change their optical properties in response to an applied electrical potential, making them suitable for applications such as smart windows, displays, and mirrors. The redox activity of conjugated organic molecules, including some thienylpyridine derivatives, can lead to electrochromic behavior.

A review of the literature indicates that while other thienylpyridine-based polymers have been explored for electrochromic applications, there is no specific research on the electrochromic properties of this compound or its polymers. Data regarding its color changes, switching times, coloration efficiency, and long-term stability in electrochromic devices are absent from published scientific works.

Table 3: Electrochromic Properties of this compound Based Films

| Property | Value | Source |

|---|---|---|

| Color Change (Reduced/Oxidized) | No data available | N/A |

| Switching Time (s) | No data available | N/A |

| Coloration Efficiency (cm²/C) | No data available | N/A |

| Optical Contrast (%) | No data available | N/A |

Note: There are no available studies on the electrochromic properties of this compound.

Catalysis and Enantioselective Synthesis

The pyridine and thiophene moieties are common structural motifs in ligands for transition metal catalysis due to their ability to coordinate with metal centers and influence their electronic and steric environment. Chiral versions of such ligands are particularly valuable in enantioselective synthesis.

In homogeneous catalysis, the ligand plays a crucial role in determining the activity, selectivity, and stability of the catalyst. The nitrogen atom of the pyridine ring and the sulfur atom of the thiophene ring in this compound offer potential coordination sites for a variety of transition metals.

Despite this potential, a comprehensive search of the chemical literature and catalyst databases reveals no instances of this compound being employed as a ligand in homogeneous catalysis. There are no reports on the synthesis of its metal complexes or their application in catalytic reactions such as cross-coupling, hydrogenation, or polymerization.

Enantioselective catalysis, which involves the synthesis of a specific enantiomer of a chiral molecule, is of paramount importance in the pharmaceutical and fine chemical industries. This is often achieved using a chiral catalyst, which typically consists of a metal center coordinated to a chiral ligand.

There is no evidence in the scientific literature of this compound being used as a precursor for a chiral ligand or being directly used in any enantioselective transformation. Studies detailing its resolution into enantiomers or its derivatization to introduce chirality, which would be necessary for its application in asymmetric catalysis, have not been reported. Consequently, there is no data on its performance in inducing enantioselectivity in any chemical reaction.

Table 4: Enantioselective Catalytic Reactions Using this compound-based Ligands

| Reaction Type | Substrate | Enantiomeric Excess (ee) (%) | Source |

|---|---|---|---|

| N/A | No data available | No data available | N/A |

| N/A | No data available | No data available | N/A |

Note: No data is available on the application of this compound as a ligand in enantioselective catalysis.

Sensor Technology Development

The development of advanced sensor technologies is a critical area of research, with applications ranging from environmental monitoring to industrial process control. Thienylpyridine derivatives have emerged as highly effective components in chemical sensors, primarily due to their ability to act as ligands that can coordinate with metal ions. This interaction often leads to a measurable change in the material's optical or electronic properties, forming the basis of the sensing mechanism.

Research has demonstrated that the 2-(3-thienyl)pyridine moiety is a key component in creating sensors for detecting environmental pollutants and in biochemical research involving metal complexes. chemimpex.com A notable application is the development of fluorescent polymer chemosensors for detecting heavy metal ions. For instance, a conjugated polymer incorporating 2,6-bis(2-thienyl)pyridine units has been synthesized and shown to be a highly sensitive and selective sensor for palladium ions (Pd²⁺). researchgate.netsemanticscholar.org The detection mechanism is based on a fluorescent quenching effect, where the fluorescence intensity of the polymer decreases upon binding with palladium ions. researchgate.net This allows for the quantitative detection of Pd²⁺ at very low concentrations. researchgate.net

Similarly, other pyridine derivatives have been investigated for their chemosensing capabilities for various toxic heavy metal ions, including Cr²⁺, Hg²⁺, Ni²⁺, and Co²⁺. mdpi.com The binding of these ions to the pyridine-based sensor produces distinct fluorescent responses, enabling their identification and quantification. mdpi.com The thienylpyridine structure, in particular, is explored for its potential in creating materials for organic semiconductors and catalysis, which are foundational to many sensor technologies. chemimpex.com

Table 1: Sensor Applications of Thienylpyridine Derivatives

| Derivative Class | Analyte | Sensing Mechanism | Key Findings |

|---|---|---|---|

| Polymer with 2,6-bis(2-thienyl)pyridine | Palladium (Pd²⁺) | Fluorescence Quenching | High sensitivity and selectivity for palladium ion detection. researchgate.netsemanticscholar.org |

| 2-(3-Thienyl)pyridine Complexes | Metal Ions | Coordination Chemistry | Acts as a ligand, aiding in the study of metal complexes applicable to sensor technology. chemimpex.com |

Polymerization and Electropolymerization Studies

The combination of the electron-rich thiophene ring and the electron-deficient pyridine ring gives thienylpyridine compounds unique electronic characteristics, making them excellent candidates for the synthesis of conductive polymers and electrochromic materials. chemimpex.com These materials are essential in the development of advanced electronics, such as organic semiconductors and photovoltaic devices. chemimpex.com

Electropolymerization is a key technique used to create thin, uniform polymer films directly onto an electrode surface. Studies on molecules related to this compound, such as 2-(2'-thienyl)pyridine, have provided insight into their polymerization behavior. Research on the adsorption of 2-(2'-thienyl)pyridine on a gold electrode surface revealed a thiophene-like oxidative dimerization at positive potentials. nih.gov This dimerization is a fundamental step in the polymerization process, leading to the formation of larger conjugated systems.

Furthermore, copolymers have been synthesized electrochemically using thiophene derivatives to create materials with tunable electrochromic properties. mdpi.com For example, copolymers based on 3,6-di(2-thienyl)carbazole and 2,2′-bithiophene have been developed. These polymer films exhibit multichromic behavior, changing color in response to different applied potentials, which makes them suitable for applications in electrochromic devices. mdpi.com The strong hole-transporting nature of the constituent units results in polymers with lower oxidation potentials than polythiophene, which is advantageous for device fabrication. mdpi.com

Table 2: Research Findings in Polymerization of Thienylpyridine and Related Derivatives

| Monomer/Derivative | Polymerization Method | Resulting Polymer Type | Key Properties & Applications |

|---|---|---|---|

| 2-(2'-thienyl)pyridine | Electrochemical Oxidation | Dimer (initial step of polymerization) | Forms a dimer on a gold electrode surface, indicating potential for forming larger conjugated polymers. nih.gov |

| 3,6-di(2-thienyl)carbazole and 2,2′-bithiophene | Electrochemical Copolymerization | Electrochromic Copolymer | Exhibits multichromic properties; potential use in electrochromic devices. mdpi.com |

Emerging Functional Applications in Chemical Sciences

Beyond sensors and polymers, derivatives of the thienopyridine scaffold are demonstrating significant potential in a variety of other functional applications. The versatility of this chemical structure allows for modifications that yield compounds with diverse biological and material properties.

In medicinal chemistry, thienopyridine derivatives are recognized for a broad range of pharmacological activities. mdpi.com They have been investigated for their potent antimicrobial and anticancer properties. researchgate.netekb.eg For example, certain novel thieno[2,3-b]pyridine-based compounds have shown promising activity against hepatocellular carcinoma (HepG-2) and breast cancer (MCF-7) cell lines. ekb.eg Another study highlighted a methyl 3-arylthieno[3,2-b]pyridine-2-carboxylate derivative that inhibited the growth of triple-negative breast cancer cells and reduced tumor size in an in ovo model. mdpi.com

In the field of agricultural chemistry, thienyl-pyridine heterocycles are considered important bioactive groups in the development of new pesticides. mdpi.com The structural characteristics of these compounds are being leveraged to design novel and effective agrochemicals. chemimpex.commdpi.com Additionally, in materials science, isomers such as 5-Methyl-2-(3-thienyl)pyridine serve as ligands for iridium-catalyzed C-H borylation reactions, a powerful tool in organic synthesis for creating complex molecules from simpler substrates. sigmaaldrich.com These applications underscore the broad and expanding utility of the thienylpyridine framework in advancing various fields of chemical science.

Table 3: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 2-(3-Thienyl)pyridine |

| 2,6-bis(2-thienyl)pyridine |

| 2-(2'-thienyl)pyridine |

| 3,6-di(2-thienyl)carbazole |

| 2,2′-bithiophene |

| Polythiophene |

| Thieno[2,3-b]pyridine |

| Methyl 3-arylthieno[3,2-b]pyridine-2-carboxylate |

常见问题

Basic Research Questions

What are the recommended synthetic routes for 3-Methyl-2-(3-thienyl)pyridine, and how do reaction conditions influence yield and purity?

Methodological Answer:

The synthesis of thienyl-substituted pyridines often involves cross-coupling reactions. For this compound, two primary approaches are recommended:

- Acylation Reactions : Reacting methyl-substituted pyridine precursors with thienyl derivatives in the presence of Lewis acids (e.g., AlCl₃) or transition-metal catalysts .

- Suzuki-Miyaura Coupling : Utilizing a boronic acid-functionalized thiophene and a halogenated pyridine precursor (e.g., 3-methyl-2-bromopyridine) with a palladium catalyst (e.g., Pd(PPh₃)₄) in a polar solvent (e.g., THF/H₂O). Ligand choice (e.g., SPhos) and temperature (80–100°C) critically affect yield and purity .

Key Considerations : Optimize catalyst loading (1–5 mol%), solvent system (e.g., DMF for solubility), and inert atmosphere to suppress side reactions. Monitor progress via TLC or HPLC .

Which spectroscopic techniques are most effective for characterizing this compound, and how can data interpretation resolve structural ambiguities?

Methodological Answer:

- NMR Spectroscopy :

- ¹H NMR : Identify protons on the pyridine (δ 7.5–8.5 ppm) and thienyl (δ 6.5–7.2 ppm) rings. Splitting patterns distinguish substitution positions (e.g., para vs. meta).

- ¹³C NMR : Confirm methyl group attachment (δ 15–25 ppm) and aromatic carbons (δ 120–150 ppm). DEPT-135 distinguishes CH₃ from CH groups .

- Mass Spectrometry (HRMS) : Verify molecular ion ([M+H]⁺) and isotopic patterns (e.g., chlorine/bromine adducts).

- X-ray Crystallography : Resolve ambiguities in regiochemistry (e.g., thienyl vs. pyridyl substitution) when NMR is inconclusive .

Troubleshooting : Overlapping peaks in NMR? Use 2D techniques (COSY, HSQC) or deuterated solvents (e.g., DMSO-d₆) .

Advanced Research Questions

How can researchers address contradictions in reported biological activities of this compound derivatives across different studies?

Methodological Answer:

Contradictions often arise from assay variability or impurities. Mitigation strategies include:

- Standardized Bioassays : Use positive controls (e.g., known kinase inhibitors) and replicate experiments across multiple cell lines .

- Purity Validation : Characterize compounds via HPLC (>95% purity) and quantify residual solvents (GC-MS) .

- Meta-Analysis : Compare substituent effects (e.g., electron-withdrawing groups on thienyl vs. methyl on pyridine) using QSAR models to rationalize activity trends .

Case Study : A 2023 study resolved conflicting antifungal data by identifying trace palladium residues (from Suzuki reactions) as assay interferents .

What computational strategies are employed to predict the reactivity and electronic properties of this compound, and how do they guide experimental design?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, the thienyl group’s electron-rich nature enhances reactivity at the pyridine C4 position .

- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., DMSO vs. toluene in SNAr reactions).

- Docking Studies : Screen derivatives for target binding (e.g., kinase active sites) to prioritize synthesis .

Tools : Gaussian (DFT), AutoDock (docking), and VMD (visualization). Validate predictions with experimental Hammett constants or kinetic isotope effects .

How can researchers optimize reaction conditions for scaling up this compound synthesis while maintaining reproducibility?

Methodological Answer:

- Design of Experiments (DoE) : Use factorial designs to test variables (temperature, catalyst, solvent ratio). For example, a 3² factorial design identified Pd(OAc)₂ (2 mol%) and K₂CO₃ (2 eq) in EtOH/H₂O (4:1) as optimal for scalability .

- In Situ Monitoring : Employ PAT (Process Analytical Technology) tools like ReactIR to track intermediate formation and adjust parameters dynamically.

- Purification Protocols : Switch from column chromatography (lab-scale) to recrystallization (industrial-scale) using ethanol/water mixtures .

Challenge : Exothermic reactions at scale? Implement controlled heating/cooling and inert gas purging to prevent decomposition .

Data Contradiction Analysis

How should researchers resolve discrepancies in reported yields for this compound synthesis across literature sources?

Methodological Answer:

- Reproduce Baseline Conditions : Replicate literature methods exactly, noting deviations (e.g., reagent grades, stirring rates).

- Identify Critical Variables :

- Moisture Sensitivity : Suzuki reactions require anhydrous conditions; trace H₂O reduces yield by 20–30% .

- Catalyst Deactivation : Pd catalysts degrade with oxygen; use Schlenk lines or gloveboxes.

- Cross-Validate : Compare yields from independent labs using shared precursor batches. A 2024 interlab study attributed yield variations to inconsistent boronic acid purification (e.g., trituration vs. distillation) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。